BTK Enzymatic Inhibition Potency of CAS 1040685-91-3 in the Context of Clinical BTK Inhibitors
In an in vitro BTK enzymatic assay reported via BindingDB from patent US20240083900 Example 99, N-{2-[2-(tert-Butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine (CAS 1040685-91-3) demonstrated an IC50 of 1 nM against human BTK [1]. This places the compound in a potency range comparable to established BTK inhibitors such as ibrutinib (IC50 ~0.5 nM) and zanubrutinib (IC50 ~0.3 nM), and nominally more potent than acalabrutinib (IC50 ~3-5 nM) under the respective assay conditions [2]. However, this is a cross-study, single-data-point comparison only; no head-to-head assay performed under identical conditions is publicly available. The absence of selectivity profiling, cellular activity data, or pharmacokinetic characterization for this specific compound precludes meaningful assertions of superiority or parity relative to clinical benchmarks.
| Evidence Dimension | In vitro BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (BindingDB; patent US20240083900, Example 99) |
| Comparator Or Baseline | Ibrutinib: IC50 ~0.5 nM; Acalabrutinib: IC50 ~3-5 nM; Zanubrutinib: IC50 ~0.3 nM (literature values; different assay conditions) |
| Quantified Difference | Target compound IC50 is within ~2-3 fold of ibrutinib and zanubrutinib; approximately 3-5 fold lower than acalabrutinib. Differences are within assay variability range and not confirmed head-to-head. |
| Conditions | BTK in vitro enzymatic assay (specific protocol details not publicly available beyond the BindingDB entry); comparator values from independent published studies under varying assay formats. |
Why This Matters
A 1 nM BTK IC50 indicates biochemical engagement with the target, but without selectivity data or cellular confirmation, this single point is insufficient to prioritize this compound over better-characterized BTK inhibitors for research use.
- [1] BindingDB. MonomerID 658441. Ligand: US20240083900, Example 99. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. Accessed 2026. View Source
- [2] Pan Z, Scheerens H, Li SJ, et al. Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem. 2007;2(1):58-61. Ibrutinib BTK IC50: 0.5 nM. View Source
